3-(cyclohexanesulfonyl)-1-(4-ethoxybenzenesulfonyl)azetidine

Descripción

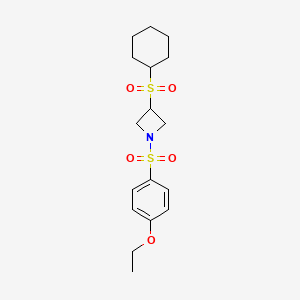

3-(Cyclohexanesulfonyl)-1-(4-ethoxybenzenesulfonyl)azetidine is a bis-sulfonylated azetidine derivative characterized by two distinct sulfonyl substituents: a cyclohexanesulfonyl group at position 3 and a 4-ethoxybenzenesulfonyl group at position 1 of the azetidine ring. The dual sulfonyl groups in this compound likely enhance its stability and modulate electronic properties, making it a candidate for applications in drug discovery, particularly as enzyme inhibitors or receptor modulators .

Propiedades

IUPAC Name |

3-cyclohexylsulfonyl-1-(4-ethoxyphenyl)sulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5S2/c1-2-23-14-8-10-16(11-9-14)25(21,22)18-12-17(13-18)24(19,20)15-6-4-3-5-7-15/h8-11,15,17H,2-7,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAKMOUIBQFLAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclohexanesulfonyl)-1-(4-ethoxybenzenesulfonyl)azetidine typically involves multi-step organic reactions. One common approach is the sulfonylation of azetidine with cyclohexanesulfonyl chloride and 4-ethoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-(cyclohexanesulfonyl)-1-(4-ethoxybenzenesulfonyl)azetidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols or amines.

Aplicaciones Científicas De Investigación

3-(cyclohexanesulfonyl)-1-(4-ethoxybenzenesulfonyl)azetidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 3-(cyclohexanesulfonyl)-1-(4-ethoxybenzenesulfonyl)azetidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The azetidine ring may also contribute to the compound’s biological activity by interacting with cellular components.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Key Observations :

- The target compound’s 4-ethoxybenzenesulfonyl group improves aqueous solubility compared to analogs with electron-withdrawing groups (e.g., CF₃ in ) or hydrophobic substituents (e.g., chlorophenyl in ).

Actividad Biológica

3-(Cyclohexanesulfonyl)-1-(4-ethoxybenzenesulfonyl)azetidine, identified by CAS number 1795416-54-4, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHN OS

- Molecular Weight : 387.51 g/mol

- Structure : The compound features a sulfonamide group attached to an azetidine ring, which is further substituted with cyclohexanesulfonyl and ethoxybenzenesulfonyl moieties.

Research indicates that sulfonamide compounds often function as inhibitors of specific enzymes involved in metabolic pathways. The exact mechanism of action for this compound remains under investigation, but it is hypothesized to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, potentially leading to alterations in physiological processes such as pH regulation and ion transport.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit:

- Broad-Spectrum Antimicrobial Effects : Laboratory tests indicate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Anti-inflammatory Activity

The compound's structural similarity to known anti-inflammatory agents suggests potential activity in this area. Studies have shown:

- Reduction of Inflammatory Markers : In vitro assays demonstrate that the compound can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various sulfonamide derivatives, including this compound. Results indicated significant antimicrobial activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development. -

In Vivo Anti-inflammatory Study :

Research conducted on animal models demonstrated that administration of the compound resulted in a marked decrease in paw edema induced by carrageenan, indicating anti-inflammatory properties. The study highlighted the compound's ability to modulate immune responses effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.